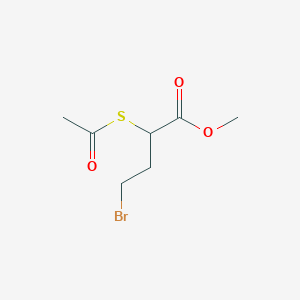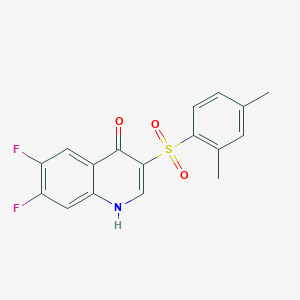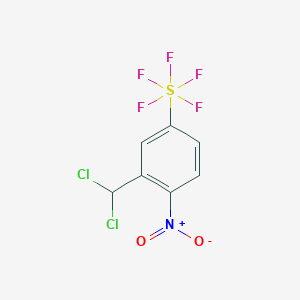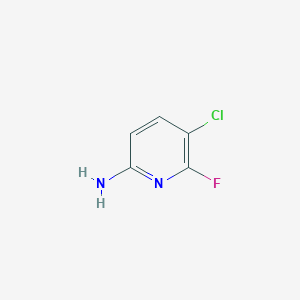
5-Chloro-6-fluoropyridin-2-amine
Overview
Description
5-Chloro-6-fluoropyridin-2-amine is a research chemical with the CAS number 1378595-22-2 . It has a molecular weight of 146.55 g/mol and its molecular formula is C5H4ClFN2 .
Synthesis Analysis
The synthesis of this compound involves a reaction with NBS . The mixture is stirred at 25 °C for 1 hour. TLC showed the starting material 2 was consumed completely and one main spot was detected .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation C1=CC(=NC(=C1Cl)F)N .Chemical Reactions Analysis
This compound can be used as a precursor for the synthesis of anticancer drugs . It can also be used in the synthesis of other pyrimidinamine derivatives .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Catalyst-Free Amination
A study by Abel et al. (2015) explored catalyst-free reactions of 2-fluoropyridine with adamantane amines, showcasing the potential of 5-Chloro-6-fluoropyridin-2-amine in facilitating nucleophilic substitution reactions without the need for metal catalysts. This method emphasizes the compound's utility in synthesizing N-(pyridin-2-yl) derivatives, highlighting its role in advancing synthetic methodologies with enhanced reactivity and selectivity (Abel et al., 2015).
Novel Fluoropicolinate Herbicides
Johnson et al. (2015) demonstrated the use of this compound in the synthesis of novel fluoropicolinate herbicides. By employing cascade cyclization techniques, the study provided access to 4-amino-5-fluoropicolinates, crucial for developing new herbicidal compounds. This research underscores the compound's significance in generating agriculturally important chemicals, offering novel pathways to enhance crop protection (Johnson et al., 2015).
Kinase Inhibitors
In the quest for novel anticancer agents, Wada et al. (2012) utilized this compound for the facile and regioselective synthesis of 2,4-disubstituted-5-fluoropyrimidines, showcasing its potential as a core structure in kinase inhibitors. This study highlights the compound's pivotal role in the development of new therapeutic agents aimed at cancer treatment, exemplifying its importance in medicinal chemistry (Wada et al., 2012).
Structural Isomerization Studies
Schlosser and Bobbio (2002) provided insight into the versatility of this compound through basicity gradient-driven isomerization studies. The research explored the creation of structural manifolds from a common precursor, revealing the compound's utility in complex synthetic transformations and structural diversification, crucial for developing new molecules with potential applications across various fields (Schlosser & Bobbio, 2002).
Mechanism of Action
Target of Action
Scientists continue to explore its potential applications in drug development, imaging agents, and other fields . If you need further details or have additional questions, feel free to ask!
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Chloro-6-fluoropyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are enzymes that play a key role in cell signaling. This modulation can lead to changes in gene expression and alterations in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. For instance, the compound has been found to inhibit the activity of certain enzymes involved in DNA replication, thereby affecting cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that high doses of the compound can cause liver toxicity in animal models, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many drugs. These interactions can affect metabolic flux and alter metabolite levels, potentially leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For instance, the compound has been found to accumulate in the liver, where it interacts with liver-specific transporters .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been observed to localize in the nucleus, where it can interact with nuclear proteins and affect gene expression .
Properties
IUPAC Name |
5-chloro-6-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRARYYEEJBMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


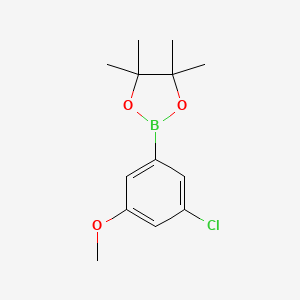
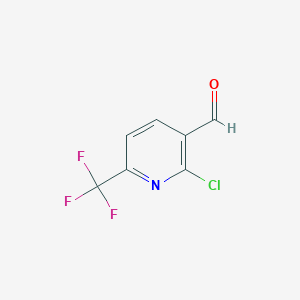
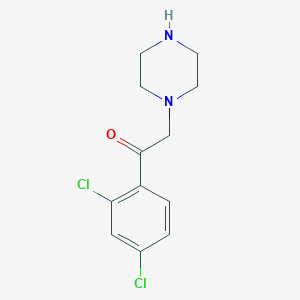
![diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate](/img/structure/B1463833.png)

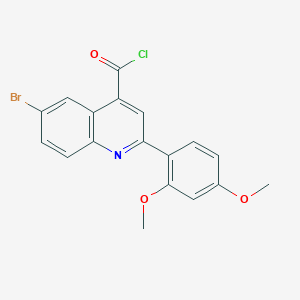



![4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid](/img/structure/B1463843.png)
